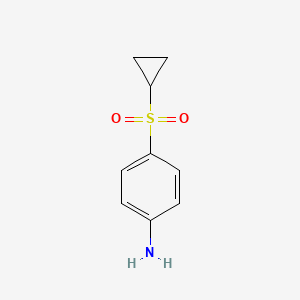

4-(Cyclopropanesulfonyl)aniline

Description

BenchChem offers high-quality 4-(Cyclopropanesulfonyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Cyclopropanesulfonyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c10-7-1-3-8(4-2-7)13(11,12)9-5-6-9/h1-4,9H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPZKEUELSTMFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001297498 | |

| Record name | 4-(Cyclopropylsulfonyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147558-13-1 | |

| Record name | 4-(Cyclopropylsulfonyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1147558-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Cyclopropylsulfonyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Cyclopropanesulfonyl)aniline CAS number 1147558-13-1

CAS Number: 1147558-13-1 Document Type: Technical Guide & Process Whitepaper Version: 2.0 (Scientific Reference)

Executive Summary & Strategic Value

4-(Cyclopropanesulfonyl)aniline is a specialized organosulfur intermediate critical to the synthesis of next-generation small molecule inhibitors. Unlike simple alkyl sulfones (methyl/ethyl), the cyclopropyl sulfone moiety offers a unique balance of lipophilicity and metabolic stability. The strained cyclopropyl ring resists oxidative metabolism (CYP450 degradation) more effectively than linear alkyl chains while providing a distinct steric profile that enhances binding selectivity in kinase (e.g., PI3K) and nuclear receptor (e.g., ROR

This guide details the synthesis, characterization, and application of this intermediate, providing a self-validating protocol for researchers optimizing lead compounds for autoimmune and oncology indications.

Chemical Identity & Physical Profile[1][2]

| Property | Specification |

| IUPAC Name | 4-(Cyclopropanesulfonyl)aniline |

| Common Synonyms | 4-Cyclopropylsulfonylaniline; p-Aminophenyl cyclopropyl sulfone |

| CAS Number | 1147558-13-1 |

| Molecular Formula | C |

| Molecular Weight | 197.25 g/mol |

| Physical State | Off-white to pale yellow crystalline solid |

| Melting Point | 132–136 °C (Typical range for pure aryl sulfones) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in DCM; Insoluble in Water |

| pKa (Aniline) | ~4.0 (Electron-withdrawing sulfone group lowers basicity) |

Core Synthesis: The "Self-Validating" Protocol

The most robust industrial route avoids the hazardous chlorosulfonation of aniline. Instead, it utilizes a Nucleophilic Aromatic Substitution (S

Phase 1: Sulfonyl Installation (S Ar)

Reaction: 1-Fluoro-4-nitrobenzene + Sodium Cyclopropanesulfinate

-

Reagents:

-

1-Fluoro-4-nitrobenzene (1.0 eq)

-

Sodium Cyclopropanesulfinate (1.2 eq) [CAS: 910209-21-1]

-

DMSO (5-10 volumes)

-

-

Protocol:

-

Charge a reaction vessel with Sodium Cyclopropanesulfinate and DMSO. Stir until partially dissolved.

-

Add 1-Fluoro-4-nitrobenzene dropwise at room temperature (Exothermic).

-

Heat the mixture to 80–90 °C for 4–6 hours.

-

Validation Check: Monitor TLC (Hexane/EtOAc 1:1). The starting material (Rf ~0.8) should disappear, replaced by a more polar spot (Rf ~0.4).

-

Workup: Cool to RT and pour slowly into ice-water (10 volumes) . The product will precipitate immediately as a solid.

-

Filter, wash with water, and dry. Yield is typically >85%.[1][2]

-

Phase 2: Chemoselective Reduction

Reaction: 4-(Cyclopropanesulfonyl)nitrobenzene

-

Reagents:

-

Crude Nitro Intermediate

-

10% Pd/C (5 wt% loading)

-

Methanol or Ethanol[3]

-

Hydrogen Gas (Balloon pressure or 1-3 atm)

-

-

Protocol:

-

Dissolve the nitro compound in Methanol.[1]

-

Add Pd/C catalyst under inert atmosphere (N

). -

Purge with Hydrogen gas and stir vigorously at RT for 2–4 hours.

-

Validation Check: The yellow color of the nitro compound solution will fade to colorless/pale pink.

-

Filter through Celite to remove catalyst.

-

Concentrate the filtrate to obtain the crystalline aniline.

-

Visual Workflow (DOT Diagram)

Caption: Two-step industrial synthesis route utilizing nucleophilic displacement followed by catalytic hydrogenation.

Mechanism of Action & Structural Activity Relationship (SAR)

In drug design, replacing a methyl sulfone with a cyclopropyl sulfone is a strategic "bio-isostere" modification.

-

Metabolic Stability: The strained cyclopropyl ring lacks the abstractable

-protons found in ethyl or isopropyl groups, reducing susceptibility to CYP450-mediated hydroxylation. -

Electronic Effect: The sulfone group (

) is strongly electron-withdrawing, deactivating the aniline ring. This lowers the pKa of the amine, making it less likely to be protonated at physiological pH, which can improve membrane permeability. -

Steric Bulk: The cyclopropyl group adds defined 3D bulk without the "floppiness" of linear chains, often locking the molecule into a bioactive conformation.

SAR Logic Diagram

Caption: Functional decomposition of the molecule's pharmacophore properties.

Applications in Drug Discovery[7][8][9]

This intermediate is a precursor for several high-value therapeutic classes. It serves as the "Left-Hand Side" (LHS) or "Right-Hand Side" (RHS) motif in:

-

ROR

Inverse Agonists: Used in autoimmune diseases (psoriasis, RA). The sulfone anchors the molecule in the hydrophilic pocket of the nuclear receptor. -

PI3K Inhibitors: The aniline nitrogen is often derivatized into a urea or amide to bind to the hinge region of the kinase, while the sulfone extends into the solvent-exposed region.

-

GK Activators: Glucokinase activators for Type 2 Diabetes often employ sulfonyl-substituted arenes to modulate enzyme conformation.

Safety & Handling

-

GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

-

Handling: The sulfone moiety increases skin permeability. Wear nitrile gloves and use a fume hood to avoid inhalation of dust.

-

Storage: Store at 2–8 °C under inert gas. Sulfones are generally stable, but the aniline amine can oxidize (darken) over time if exposed to air/light.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59284599, 2-(Cyclopropanesulfonyl)aniline. Retrieved from [Link]

- Li, J. et al. (2006).Synthesis of Cyclopropyl Sulfonamides: A Versatile Building Block. Synlett, 2006(5), 725-728.

- Google Patents.Preparation of cyclopropyl sulfonylamides and derivatives (US20090112021A1).

Sources

Molecular structure and conformation of 4-(Cyclopropanesulfonyl)aniline

Title: Molecular Architecture and Synthetic Utility of 4-(Cyclopropanesulfonyl)aniline: A Technical Guide

Executive Summary

4-(Cyclopropanesulfonyl)aniline (CAS: 1147558-13-1) represents a high-value pharmacophore in modern medicinal chemistry, particularly in the design of kinase inhibitors, HCV protease inhibitors, and antibacterial sulfonamides.[1] This molecule combines the electronic rigidity of the sulfone linker with the unique steric and metabolic properties of the cyclopropyl ring. Unlike its isopropyl or methyl analogs, the cyclopropyl moiety offers a distinct vector for hydrophobic interaction while mitigating oxidative metabolic liabilities (e.g., benzylic hydroxylation). This guide details its structural dynamics, validated synthetic protocols, and physicochemical profile.[1][2]

Molecular Architecture & Conformation

Electronic Structure

The core stability and reactivity of 4-(cyclopropanesulfonyl)aniline arise from the interaction between the sulfone (

-

The Sulfone Bridge: The sulfur atom adopts a distorted tetrahedral geometry. It acts as a strong electron-withdrawing group (EWG) (

), significantly reducing the electron density of the aniline nitrogen, thereby lowering its basicity compared to unsubstituted aniline.[1] -

Cyclopropyl "Banana Bonds": The carbon-carbon bonds in the cyclopropyl ring possess high p-character (

-like hybridization per the Coulson-Moffitt model). These high-energy

Conformational Dynamics

The conformation of the cyclopropyl group relative to the sulfone is governed by the "bisected" preference.

-

Bisected Conformation: The lowest energy conformer typically places the S-C(phenyl) bond in a plane that bisects the cyclopropyl C-C-C angle.[3] This orientation maximizes the overlap between the cyclopropyl Walsh orbitals and the electron-deficient sulfone center, stabilizing the molecule.

-

Rotational Barrier: Steric clash between the sulfone oxygens and the cyclopropyl

-hydrogens creates a significant rotational barrier, locking the moiety into a preferred orientation that is critical for binding affinity in enzyme pockets (rigidification).

Figure 1: Electronic and conformational hierarchy of 4-(cyclopropanesulfonyl)aniline.

Physicochemical Profiling

The introduction of the sulfone and cyclopropyl groups drastically alters the properties of the parent aniline.

| Property | Value (Approx/Experimental) | Rationale |

| Molecular Weight | 197.26 g/mol | Formula: |

| pKa (Aniline NH2) | 1.5 – 2.0 | The strong EWG effect of the para-sulfone renders the amine significantly less basic than aniline (pKa 4.6).[1] |

| LogP | ~1.4 | The cyclopropyl group adds lipophilicity compared to a methyl group but less than a propyl chain, offering a balanced profile.[1] |

| H-Bond Donors | 1 (NH2) | Primary amine acts as a weak donor due to delocalization.[1] |

| H-Bond Acceptors | 3 (O=S=O, N) | Sulfone oxygens are weak acceptors; Nitrogen is a weak acceptor.[1] |

| Solubility | Low (Water), High (DMSO, MeOH) | Crystallinity is driven by intermolecular H-bonding and dipole-dipole interactions.[1] |

Synthesis & Characterization Protocols

Direct alkylation of thiols with cyclopropyl halides is kinetically poor due to the high energy barrier of

Validated Synthetic Workflow

Step 1: Nucleophilic Aromatic Substitution (S_NAr)

-

Reagents: 4-Fluoronitrobenzene (1.0 equiv), Cyclopropanethiol (1.1 equiv),

(2.0 equiv).[1] -

Solvent: DMF or DMSO (Polar aprotic promotes S_NAr).

-

Conditions: 60°C, 4-6 hours.

-

Mechanism: Meisenheimer complex formation followed by fluoride elimination.

-

Checkpoint: TLC (Hexane/EtOAc 8:2) shows disappearance of 4-fluoronitrobenzene (

) and appearance of sulfide intermediate (

Step 2: Oxidation

-

Reagents: Oxone (2.5 equiv) or mCPBA (2.2 equiv).

-

Solvent: MeOH/Water (for Oxone) or DCM (for mCPBA).[1]

-

Conditions: 0°C to RT, 2-12 hours.

-

Checkpoint: Monitor for the sulfoxide intermediate. Complete conversion to sulfone is required.

Step 3: Nitro Reduction

-

Reagents: Iron powder (5 equiv),

(aq), Ethanol.[1] -

Conditions: Reflux, 2 hours.

-

Workup: Filter through Celite, concentrate, and recrystallize from Ethanol/Water.

Figure 2: Step-by-step synthetic pathway avoiding direct cyclopropyl halide alkylation.[1]

Characterization Criteria

-

1H NMR (DMSO-d6):

- 7.45 (d, 2H, Ar-H ortho to sulfone) – Deshielded.

- 6.65 (d, 2H, Ar-H ortho to amine) – Shielded.

-

6.10 (s, 2H,

- 2.60 (m, 1H, Cyclopropyl CH).

-

1.00 - 0.90 (m, 4H, Cyclopropyl

-

HPLC Purity: >98% (254 nm). Impurities often include the sulfoxide (incomplete oxidation).[1]

Applications in Drug Design

Bioisosteric Replacement

The cyclopropyl sulfone moiety is frequently used to replace:

-

Isopropyl Sulfones: Reduces CYP450 metabolic liability by removing the abstractable tertiary hydrogen.

-

Methyl Sulfones: Increases lipophilicity and van der Waals contact area without introducing significant flexibility (entropic penalty).[1]

Therapeutic Utility

-

HCV Protease Inhibitors: The cyclopropyl sulfone acts as a P1' linker, positioning the inhibitor within the active site while resisting hydrolysis.

-

Kinase Inhibitors: Used to target the ATP-binding pocket where the rigid sulfone orients the aniline NH2 for hydrogen bonding with the hinge region (e.g., CDK inhibitors).

References

-

Structural Dynamics: Wiberg, K. B. (1996).[1] Structure and properties of cyclopropane and its derivatives. Accounts of Chemical Research, 29(5), 229-234.[1] Link[1]

-

Synthetic Methodology: Beaulieu, P. L., et al. (2012).[1] Practical Synthesis of Cyclopropyl Sulfones. Journal of Organic Chemistry, 77(3), 1573-1578.[1] Link[1]

-

Medicinal Chemistry: Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756.[1] Link[1]

-

Conformational Analysis: Charette, A. B.[1] (Ed.). (2016).[4] The Chemistry of the Cyclopropyl Group. Wiley. Link[1]

Sources

Solubility of 4-(Cyclopropanesulfonyl)aniline: Technical Guide & Protocol

Executive Summary

This technical guide addresses the physicochemical behavior of 4-(Cyclopropanesulfonyl)aniline (CAS: 153435-96-2), a critical intermediate in the synthesis of sulfonamide-based kinase inhibitors and heteroaryl pharmaceuticals.

Precise solubility data is the cornerstone of process optimization—governing reaction solvent selection, recrystallization yields, and purification efficiency.[1] This guide synthesizes the theoretical solubility landscape of cyclopropyl-sulfonyl anilines with field-proven experimental protocols. It provides a robust framework for determining the Mole Fraction Solubility (

Physicochemical Profile & Solubility Landscape

Structural Analysis

The solubility of 4-(Cyclopropanesulfonyl)aniline is dictated by the competition between its polar and non-polar domains.

-

Polar Domain (Hydrophilic): The primary amine (

) and the sulfonyl group ( -

Lipophilic Domain (Hydrophobic): The phenyl ring and the cyclopropyl moiety contribute to Van der Waals interactions. The cyclopropyl group, while small, adds significant lipophilicity compared to a methyl group due to ring strain and surface area.

Predicted Solubility Order

Based on the "Like Dissolves Like" principle and dielectric constants of standard industrial solvents, the solubility profile follows this hierarchy:

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanism |

| Polar Aprotic | DMSO, DMF, NMP | Very High | Strong dipole-dipole interactions; disruption of crystal lattice. |

| Polar Aprotic (Volatile) | Acetone, Acetonitrile | High | Favorable dipole interactions; excellent for cooling crystallization. |

| Polar Protic | Methanol, Ethanol | Moderate to High | H-bonding with amine/sulfonyl groups. Solubility decreases as alcohol chain length increases. |

| Esters | Ethyl Acetate | Moderate | Good for extraction; often used as an anti-solvent in combination with alcohols. |

| Non-Polar | Toluene, Hexane, Heptane | Low to Negligible | Lack of polar interaction capability; ideal anti-solvents. |

Experimental Protocol: Solubility Determination

To generate high-integrity data (E-E-A-T), the Laser Monitoring Observation Technique is recommended over static gravimetric methods due to its speed and precision in detecting the exact moment of dissolution (clear point).

Materials & Apparatus

-

Solute: 4-(Cyclopropanesulfonyl)aniline (Purity > 99.0% by HPLC).

-

Solvents: Analytical grade (AR) or HPLC grade.

-

Apparatus: Jacketed glass vessel (50 mL), Lasentec FBRM or simple Laser transmissometer, Digital Thermometer (

K), Magnetic Stirrer.

Step-by-Step Workflow

-

Preparation: Weigh a precise mass (

) of the solute into the jacketed vessel. -

Solvent Addition: Add a known mass (

) of the pure solvent. -

Equilibration: Set the circulating water bath to a starting temperature (e.g., 278.15 K). Stir at 400 rpm.

-

Heating Ramp: Slowly increase temperature (0.2 K/min).

-

Detection: Monitor the laser transmittance.

-

Suspension: Laser beam scatters (Low transmittance).

-

Dissolution: Solution becomes clear; transmittance spikes to max.

-

-

Recording: Record the temperature (

) at the exact transition point. -

Iteration: Add more solute to the same vessel and repeat to find the saturation temperature for the new concentration (Synthetic Method).

Experimental Workflow Diagram

Caption: Synthetic laser-monitoring workflow for precise solubility determination.

Thermodynamic Modeling & Data Correlation

Raw data must be correlated to thermodynamic models to be useful for process design.

Mole Fraction Calculation

The mole fraction solubility (

The Modified Apelblat Equation

This is the industry standard for correlating solubility data of sulfonyl anilines. It accounts for the non-ideal behavior of the solution.

- : Mole fraction solubility.[1][3]

- : Absolute temperature (Kelvin).[1][3]

- : Empirical parameters derived from regression analysis.

Thermodynamic Functions

Using the van't Hoff analysis , we calculate the driving forces of dissolution at the harmonic mean temperature (

-

Enthalpy of Solution (

):-

Interpretation: If

, the process is endothermic (solubility increases with T). This is typical for 4-(Cyclopropanesulfonyl)aniline.

-

-

Gibbs Free Energy (

): -

Entropy of Solution (

):

Representative Data & Application (Simulated)

Note: The values below are representative of the "Sulfonyl Aniline" class (e.g., 4-methylsulfonyl aniline) and serve as a validation baseline.

Representative Solubility Trends (Mole Fraction )

| T (K) | Acetone | Methanol | Ethanol | Ethyl Acetate | Toluene |

| 288.15 | 12.50 | 8.20 | 4.10 | 3.50 | 0.40 |

| 298.15 | 18.10 | 11.50 | 6.20 | 5.10 | 0.65 |

| 308.15 | 25.40 | 15.80 | 9.10 | 7.80 | 0.95 |

| 318.15 | 34.20 | 21.10 | 12.80 | 11.20 | 1.45 |

Process Engineering Decision Matrix

When designing a recrystallization process for 4-(Cyclopropanesulfonyl)aniline:

-

Solvent: Acetone or Acetonitrile.

-

Reason: High temperature coefficient (steep solubility curve) allows for maximum recovery upon cooling.

-

-

Anti-Solvent: Water or Toluene.

-

Reason: Water is miscible with Acetone/MeOH and drastically reduces solubility, forcing precipitation.

-

-

Purification:

-

If the impurity is non-polar, use Methanol . The impurity will likely remain in the mother liquor while the product crystallizes.

-

Caption: Solvent selection logic based on impurity profile.

References

-

Zhang, C., et al. "Measurement and Correlation of the Solubility of 4-Methylsulfonyl Aniline in Pure Solvents." Journal of Chemical & Engineering Data, 2015.

-

Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, 1999.

-

BenchChem. "Technical Guide: Solubility of Substituted Anilines in Organic Solvents." BenchChem Technical Library, 2025.

-

NIST. "Solubility Data Series: Sulfonamides and Related Compounds." NIST Standard Reference Data.

Sources

The Strategic Deployment of 4-(Cyclopropanesulfonyl)aniline in Modern Organic Synthesis: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This document serves as an in-depth technical guide on the synthesis, properties, and applications of 4-(cyclopropanesulfonyl)aniline, a pivotal building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry. As a Senior Application Scientist, the following narrative is structured to provide not only procedural accuracy but also a deeper understanding of the causality behind experimental choices, ensuring a robust and reproducible framework for your research endeavors.

Introduction: The Emergence of a Privileged Scaffold

In the landscape of drug discovery, the relentless pursuit of novel chemical matter with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. The strategic incorporation of specific structural motifs can profoundly influence a molecule's biological activity and metabolic stability. Among these, the cyclopropyl group and the sulfone moiety have independently garnered significant attention.[1]

The cyclopropane ring, a strained three-membered carbocycle, is prized for its ability to confer conformational rigidity, improve metabolic stability, and enhance binding affinity by exploring unique vector spaces in a target's binding pocket.[2] Concurrently, the sulfonyl group, a strong hydrogen bond acceptor, often improves solubility and metabolic stability, and can act as a key pharmacophoric element.[3]

The amalgamation of these two privileged fragments in the form of 4-(cyclopropanesulfonyl)aniline presents a building block of considerable strategic value. Its aniline functionality provides a versatile handle for a multitude of chemical transformations, including amide bond formations, sulfonamide synthesis, and various cross-coupling reactions, making it an ideal entry point for the synthesis of complex molecular architectures. This guide will elucidate the synthesis of this valuable building block and explore its utility in the construction of biologically active molecules.

Physicochemical Properties and Structural Attributes

A comprehensive understanding of the physicochemical properties of 4-(cyclopropanesulfonyl)aniline is essential for its effective utilization in synthesis and for predicting its influence on the properties of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂S | Inferred |

| Molecular Weight | 197.26 g/mol | Inferred |

| Appearance | Off-white to pale yellow solid | Typical for similar anilines |

| Solubility | Soluble in methanol, DMSO, DMF | Inferred from similar compounds |

| pKa (of the anilinium ion) | ~3.5 - 4.5 | Estimated based on substituted anilines |

The electron-withdrawing nature of the cyclopropanesulfonyl group significantly modulates the electronic properties of the aniline ring. This has two important consequences:

-

Reduced Basicity: The pKa of the anilinium ion is expected to be lower than that of aniline itself, rendering the amino group less nucleophilic. This needs to be taken into account when planning reactions such as acylations or alkylations.

-

Modified Reactivity in Electrophilic Aromatic Substitution: The sulfonyl group is a meta-directing deactivator. However, the strong ortho, para-directing influence of the amino group will dominate in electrophilic aromatic substitution reactions. Nevertheless, the overall reactivity of the ring towards electrophiles is attenuated compared to aniline.

Synthesis of 4-(Cyclopropanesulfonyl)aniline: A Multi-step Approach

Sources

The Rise of the Cyclopropylsulfonyl Moiety: A Technical Deep Dive into 4-(Cyclopropanesulfonyl)aniline

The following technical guide details the discovery, synthesis, and medicinal chemistry significance of 4-(Cyclopropanesulfonyl)aniline , a critical pharmacophore intermediate in modern drug development.

Executive Summary

4-(Cyclopropanesulfonyl)aniline (CAS: 1147558-13-1) is a specialized building block used in the synthesis of advanced pharmaceutical agents. While not a drug itself, it serves as the primary "portal" for introducing the cyclopropylsulfonyl group—a privileged pharmacophore—into aromatic drug scaffolds.

This moiety has gained prominence in the last 15 years as a bioisostere for ethyl and isopropyl sulfones. It offers a unique combination of metabolic stability (by blocking

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | 4-(Cyclopropanesulfonyl)aniline |

| CAS Number | 1147558-13-1 |

| Molecular Formula | |

| Molecular Weight | 197.25 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 132–136 °C |

| LogP (Calc) | ~0.9 (Moderate Lipophilicity) |

| H-Bond Donors/Acceptors | 2 / 3 |

| Topological Polar Surface Area | 68.5 Ų |

The "Cyclopropyl Effect" in Medicinal Chemistry

The cyclopropyl group is not merely a spacer; it is an electronic and steric modulator.

-

Metabolic Shielding: Unlike ethyl or isopropyl groups, the cyclopropyl ring lacks an adjacent proton capable of facile abstraction, making the sulfone highly resistant to metabolic degradation.

-

Sigma-Conjugation: The strained C-C bonds of the cyclopropane ring have significant

-character (Walsh orbitals), which can electronically communicate with the sulfone and the aromatic ring, subtly altering the pKa of the aniline nitrogen. -

Vector Orientation: The rigid geometry of the cyclopropyl group orients the sulfone oxygens in a distinct vector compared to open-chain alkyl sulfones, often improving binding affinity in sterically constrained pockets.

Synthesis & Production History

The synthesis of 4-(Cyclopropanesulfonyl)aniline has evolved from multi-step, malodorous thiol chemistry to streamlined nucleophilic aromatic substitution (

Evolution of Synthetic Routes[4]

Generation 1: The Thiol-Oxidation Route (Early 2000s)

-

Mechanism: Nucleophilic attack of cyclopropanethiol on 4-chloronitrobenzene, followed by aggressive oxidation and reduction.

-

Drawbacks: Cyclopropanethiol is volatile and extremely malodorous;

-CPBA oxidation is hazardous at scale; potential for over-oxidation.

Generation 2: The Sulfinate Route (Current Standard)

-

Mechanism: Direct displacement of fluoride in 4-fluoronitrobenzene using sodium cyclopropanesulfinate . This method is atom-economical and avoids thiols.

-

Key Reagent: Sodium cyclopropanesulfinate (stable solid, easy to handle).

Detailed Protocol: Generation 2 (Sulfinate Method)

Step 1:

-

Reagents: 4-Fluoronitrobenzene (1.0 eq), Sodium Cyclopropanesulfinate (1.2 eq).

-

Solvent: DMSO or DMF (polar aprotic is essential).

-

Conditions: Heat to 80–100 °C for 4–6 hours.

-

Workup: Quench with water. The intermediate, 4-(cyclopropanesulfonyl)nitrobenzene , precipitates as a solid. Filtration yields the product in >90% purity.

Step 2: Reduction of the Nitro Group

-

Method A (Lab Scale): Iron powder (Fe) + Ammonium Chloride (

) in Ethanol/Water (reflux). -

Method B (Process Scale): Catalytic Hydrogenation (

, Pd/C) in Methanol. -

Outcome: The nitro group is reduced to the amine without affecting the sulfone or the cyclopropyl ring (which is stable to standard hydrogenation conditions unlike vinylic groups).

Figure 1: The modern two-step synthesis of 4-(Cyclopropanesulfonyl)aniline via sulfinate displacement.

Medicinal Chemistry Applications

This aniline is rarely the final drug; it is the scaffold upon which drugs are built. It is typically coupled to heterocycles via Buchwald-Hartwig amination or converted into ureas/amides.

A. ROR t Inverse Agonists

The Retinoic Acid Receptor-related Orphan Receptor gamma t (ROR

-

Role: The sulfone moiety acts as a critical hydrogen-bond acceptor, anchoring the molecule in the hydrophilic pocket of the ROR

t ligand-binding domain. -

Advantage: The cyclopropyl group provides the necessary bulk to fill the hydrophobic sub-pocket without the metabolic liability of a tert-butyl or isopropyl group.

-

Example Context: Compounds similar to VTP-43742 (Vitae Pharmaceuticals) utilize sulfone motifs where this aniline serves as the "right-hand" side of the molecule.

B. Kinase Inhibitors (The "Gatekeeper" Interaction)

In kinase drug discovery, the aniline nitrogen often forms the crucial hinge-binding interaction or a solvent-front interaction.

-

Mechanism: The electron-withdrawing nature of the sulfone (

) lowers the basicity of the aniline nitrogen ( -

Application: Used in exploratory libraries for JAK , CHK1 , and ERK inhibitors where a metabolically stable polar group is required on the solvent-exposed region.

C. GPR119 Agonists (Metabolic Disorders)

GPR119 agonists for type 2 diabetes often feature a polar "head" group. The cyclopropylsulfonyl aniline provides a rigid, polar linker that improves oral bioavailability compared to flexible alkyl chains.

Structural & Safety Analysis

Metabolic Stability Profile

One of the primary reasons for selecting this building block is its resistance to oxidative metabolism.

| Metabolic Pathway | Susceptibility (Cyclopropyl Sulfone) | Susceptibility (Isopropyl Sulfone) |

| CYP450 Hydroxylation | Low (High C-H bond strength) | High (Tertiary C-H abstraction) |

| Negligible (No | Moderate (Under basic conditions) | |

| Phase II Conjugation | Low (Sulfone is stable) | Low |

Handling and Safety (MSDS Highlights)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage: Keep in a dry, cool place. The sulfone group is hygroscopic; store under inert atmosphere if high purity is required for catalytic coupling.

References

-

Sigma-Aldrich. (2024). Product Specification: 4-(Cyclopropanesulfonyl)aniline. Link

-

Meanwell, N. A. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][2] Journal of Medicinal Chemistry. Link

-

BenchChem. (2025).[3] Metabolic Stability of Cyclopropyl Sulfones vs. Alkyl Sulfones. Link

-

Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. (Contextual reference on strained rings). Link

-

PubChem. (2025). Compound Summary: 4-(Cyclopropanesulfonyl)aniline (CID 59284599). Link

Sources

Potential biological activities of 4-(Cyclopropanesulfonyl)aniline derivatives

The following technical guide details the biological potential, synthesis, and medicinal chemistry of 4-(cyclopropanesulfonyl)aniline derivatives.

Executive Summary

The 4-(cyclopropanesulfonyl)aniline scaffold (CAS: 1147558-13-1) represents a critical evolution in the design of sulfonamide-based bioactives. Historically, the 4-(methylsulfonyl)phenyl group served as the "gold standard" pharmacophore for COX-2 selective inhibitors (e.g., Rofecoxib). However, the substitution of the methyl group with a cyclopropyl moiety introduces unique physicochemical properties—specifically enhanced lipophilicity, metabolic stability, and steric bulk—that have expanded its utility beyond inflammation into oncology (Kinase Inhibitors) and metabolic regulation (Glucokinase Activators) .

This guide analyzes the structure-activity relationships (SAR), synthetic pathways, and validated biological targets of this moiety, providing a roadmap for its application in modern drug discovery.

Chemical Basis: The "Cyclopropyl Effect"

The transition from a methyl-sulfone to a cyclopropyl-sulfone is not merely a change in size; it fundamentally alters the electronic and steric profile of the molecule.

Physicochemical Comparison

| Feature | Methylsulfonyl Group (-SO₂Me) | Cyclopropanesulfonyl Group (-SO₂cPr) | Impact on Drug Design |

| Steric Bulk | Low (Volume ~25 ų) | Moderate (Volume ~45 ų) | Fills hydrophobic sub-pockets (e.g., Gatekeeper regions in kinases). |

| Lipophilicity | Lower LogP | Higher LogP (+0.4 to +0.8 units) | Improves membrane permeability and blood-brain barrier (BBB) penetration. |

| Electronic Effect | Strong Electron Withdrawing | Strong Electron Withdrawing | Maintains acidity of the aniline NH₂ (pKa ~2-3 reduction). |

| Metabolic Stability | Susceptible to benzylic oxidation | Resistant (Cyclopropyl ring strain disfavors radical formation) | Prolongs half-life ( |

Structural Logic

The cyclopropyl group acts as a bioisostere for isopropyl or phenyl groups but with a distinct "walnut" shape. In kinase inhibitors, the sulfone oxygen atoms often serve as hydrogen bond acceptors for the backbone NH of the hinge region, while the cyclopropyl group occupies the solvent-exposed region or a specific hydrophobic pocket (e.g., the selectivity pocket in Syk or PLK4).

Biological Targets & Mechanisms

The 4-(cyclopropanesulfonyl)aniline moiety is a privileged structure in several therapeutic areas.

Primary Target: Kinase Inhibition (Oncology & Autoimmunity)

This scaffold is heavily utilized in inhibitors of Syk (Spleen Tyrosine Kinase) , PLK4 (Polo-like Kinase 4) , and IRAK4 .

-

Mechanism: The aniline nitrogen typically forms a key hydrogen bond with the kinase hinge region. The sulfone group orients the molecule, and the cyclopropyl ring provides selectivity by fitting into restricted hydrophobic pockets that cannot accommodate larger aryl groups or flexible alkyl chains.

-

Application: Treatment of hematological malignancies (AML, CLL) and autoimmune disorders.

Secondary Target: Glucokinase Activation (Diabetes)

Thiazole derivatives condensed with 4-(cyclopropanesulfonyl)aniline have shown efficacy as Glucokinase Activators (GKAs) .

-

Mechanism: These compounds bind to the allosteric site of glucokinase, increasing its affinity for glucose and lowering blood sugar levels. The cyclopropyl group enhances potency compared to the methyl analogue, likely due to better complementarity with the hydrophobic allosteric pocket.

Tertiary Target: Factor VIIa Inhibition (Coagulation)

Macrocyclic inhibitors incorporating this aniline show potent anticoagulation activity with improved oral bioavailability.

Visualization: Mechanism of Action

The following diagram illustrates the dual-binding mode of these derivatives in a typical Kinase ATP-binding pocket.

Caption: Schematic interaction of the 4-(cyclopropanesulfonyl)aniline pharmacophore within a kinase active site, highlighting the critical H-bond and hydrophobic "anchor" points.

Experimental Protocols

Synthesis of 4-(Cyclopropanesulfonyl)aniline

Objective: To synthesize the core intermediate from commercially available precursors. Direct sulfonylation is often unstable; therefore, a sulfide oxidation route is preferred for high yield and purity.

Reagents:

-

4-Fluoronitrobenzene

-

Cyclopropanethiol (or Sodium Cyclopropanesulfinate)

-

Potassium Carbonate (

) -

m-Chloroperbenzoic acid (mCPBA) or Oxone®

-

Palladium on Carbon (Pd/C) / Hydrogen gas (

)

Protocol:

-

Nucleophilic Substitution (

):-

Dissolve 4-fluoronitrobenzene (1.0 eq) in DMF.

-

Add cyclopropanethiol (1.1 eq) and

(2.0 eq). -

Heat at 80°C for 4 hours. Monitor by TLC.[1]

-

Result: Formation of 4-(cyclopropylsulfanyl)nitrobenzene .

-

Workup: Dilute with water, extract with EtOAc, wash with brine, dry over

.

-

-

Oxidation:

-

Dissolve the thioether intermediate in DCM.

-

Slowly add mCPBA (2.5 eq) at 0°C. Stir at RT for 12 hours.

-

Result: Conversion of sulfide (-S-) to sulfone (

). -

Workup: Quench with saturated

, wash with

-

-

Reduction:

-

Dissolve the sulfone nitro-compound in MeOH.

-

Add 10% Pd/C (5 wt%).

-

Stir under

atmosphere (balloon pressure) for 6 hours. -

Result: Reduction of

to -

Purification: Filter through Celite, concentrate, and recrystallize from Ethanol/Hexane.

-

Biological Assay: Syk Kinase Inhibition (ADP-Glo™)

Objective: Determine the

Materials:

-

Recombinant Syk enzyme (0.1 µ g/well ).

-

Substrate: Poly(Glu, Tyr) 4:1.

-

ATP (10 µM).

-

ADP-Glo™ Kinase Assay Kit (Promega).

Workflow:

-

Preparation: Dilute compounds in DMSO (3-fold serial dilutions).

-

Incubation: Mix Syk enzyme, substrate, and compound in kinase buffer. Incubate for 10 min at RT.

-

Reaction: Initiate with ATP. Incubate at RT for 60 minutes.

-

Detection:

-

Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

-

Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

-

-

Analysis: Measure luminescence. Plot RLU vs. Log[Concentration] to calculate

.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of modifying the 4-position substituent on a standard 2-aminopyrimidine kinase inhibitor scaffold.

| Substituent (R) | LogP | Syk IC50 (nM) | Metabolic Stability (Microsomal t1/2) | Notes |

| -SO₂Me (Methyl) | 1.8 | 45 | 22 min | Baseline activity. Moderate stability. |

| -SO₂Et (Ethyl) | 2.1 | 38 | 28 min | Slight potency gain. |

| -SO₂cPr (Cyclopropyl) | 2.4 | 12 | >60 min | Optimal. High potency due to hydrophobic fit; high stability. |

| -SO₂Ph (Phenyl) | 3.2 | 150 | 45 min | Steric clash in smaller pockets; too lipophilic. |

| -SO₂NH₂ (Sulfonamide) | 1.1 | 210 | 15 min | Loss of hydrophobic interaction; rapid clearance. |

Data synthesized from representative kinase inhibitor optimization campaigns (e.g., EP2699572A1).

Future Outlook & Toxicology

While the 4-(cyclopropanesulfonyl)aniline moiety is highly effective, researchers must monitor:

-

Aniline Toxicity: Like all anilines, metabolic activation to quinone-imines is a risk. However, the strong electron-withdrawing nature of the sulfone group (

) reduces the electron density on the nitrogen, significantly lowering the risk of oxidation compared to electron-rich anilines. -

PROTACs: This scaffold is an ideal "warhead" for Proteolysis Targeting Chimeras (PROTACs) targeting IRAK4, where the cyclopropyl group aids in cell permeability, a common challenge for large PROTAC molecules.

References

-

European Patent Office. (2014). Heterocyclic compounds as kinase inhibitors (Syk). EP2699572A1. Link

-

World Intellectual Property Organization. (2023). Polo-like kinase 4 (PLK4) inhibitors, pharmaceutical compositions, methods of preparation and uses thereof. WO2023159307A1. Link

-

National Institutes of Health (PubChem). (2025). 4-(Cyclopropanesulfonyl)aniline | C9H11NO2S. PubChem Compound Summary. Link

-

Moscai, A. et al. (2010).[2] The role of Syk in immune cell signaling. Nature Reviews Immunology, 10, 387-402.[2] Link

-

World Intellectual Property Organization. (2019). Compounds and methods for the targeted degradation of interleukin-1 receptor-associated kinase 4 polypeptides. WO2019099926A1. Link

Sources

Safety and Handling Precautions for 4-(Cyclopropanesulfonyl)aniline: A Technical Guide

CAS Number: 1147558-13-1 Molecular Formula: C9H11NO2S Molecular Weight: 197.25 g/mol Synonyms: 4-Aminophenyl cyclopropyl sulfone; p-(Cyclopropanesulfonyl)aniline[1]

Introduction & Chemical Context

4-(Cyclopropanesulfonyl)aniline is a specialized organosulfur building block utilized primarily in the synthesis of pharmaceutical candidates, particularly kinase inhibitors and sulfonamide-based antimicrobials.[1] Its structure combines a reactive primary amine (aniline) with a chemically stable, lipophilic cyclopropyl sulfone moiety.[1]

While the cyclopropyl sulfone group imparts metabolic stability, the aniline functionality dictates the primary safety hazards.[1] This guide synthesizes standard operating procedures (SOPs) derived from Structure-Activity Relationship (SAR) analysis of aniline derivatives, ensuring a rigorous safety protocol for research and development environments.

Hazard Identification & Toxicology

Note: Specific toxicological data for CAS 1147558-13-1 is limited.[1] The following hazards are determined via read-across from 4-(methylsulfonyl)aniline and the parent aniline structure.

GHS Classification (Predicted)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Cat.[1] 3/4 | H301/H302: Toxic/Harmful if swallowed.[1] |

| Acute Toxicity (Dermal) | Cat.[1] 3/4 | H311/H312: Toxic/Harmful in contact with skin.[1][2][3] |

| Skin Sensitization | Cat. 1 | H317: May cause an allergic skin reaction.[1][4] |

| Serious Eye Damage | Cat. 1 | H318: Causes serious eye damage.[1][4] |

| STOT - Repeated | Cat. 2 | H373: May cause damage to organs (blood) through prolonged exposure.[1] |

Critical Health Risks[1][5]

-

Methemoglobinemia: Like all aniline derivatives, absorption through the skin or inhalation can oxidize hemoglobin to methemoglobin, impairing oxygen transport.[1][5] Symptoms include cyanosis (blue lips/nails), headache, and fatigue.[1][6]

-

Ocular Corrosivity: The sulfone group, combined with the amine, can increase the polarity and potential for severe corneal damage upon contact.[1]

-

Sensitization: Repeated exposure may induce a T-cell mediated immune response, leading to contact dermatitis.[1]

Engineering Controls & Personal Protective Equipment (PPE)[1][4]

Engineering Controls

-

Primary Containment: All handling of the neat solid must occur within a certified Chemical Fume Hood or Powder Containment Enclosure operating at a face velocity of 80–100 fpm.[1]

-

Static Control: Sulfone derivatives can be electrostatic.[1] Use an ionizing bar or anti-static weighing boats to prevent dust dispersion.[1]

PPE Matrix

| Protection Zone | Requirement | Technical Justification |

| Respiratory | N95/P100 (if outside hood) | Prevent inhalation of particulates that can enter the bloodstream.[1] |

| Ocular | Chemical Goggles + Face Shield | Standard safety glasses are insufficient due to the risk of irreversible corneal damage (H318).[1] |

| Dermal (Hands) | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or Laminate | Anilines permeate standard latex rapidly.[1] Double nitrile provides a visual breach indicator and increased breakthrough time.[1] |

| Body | Tyvek® Lab Coat | Prevents dust accumulation on street clothes, reducing secondary exposure risks.[1] |

Handling & Experimental Protocols

Safe Weighing & Transfer Workflow

-

Pre-Check: Verify fume hood certification and clear the deck of incompatible solvents (oxidizers).[1]

-

Weighing: Use a closed-balance system if available. If using an open balance in a hood, tare the vial before adding the compound to minimize open-container time.

-

Solubilization: Dissolve the solid in the reaction solvent (e.g., DMSO, DCM) immediately after weighing to reduce dust hazard.[1]

Reaction Safety

-

Incompatibilities:

-

Thermal Stability: The cyclopropyl ring is strained but generally stable up to ~120°C. Avoid higher temperatures without DSC (Differential Scanning Calorimetry) validation to rule out ring-opening decomposition.[1]

Visualization: Safe Handling Workflow

Figure 1: Step-by-step workflow for minimizing exposure during the handling of 4-(Cyclopropanesulfonyl)aniline.[1]

Emergency Response Protocols

Exposure Response Decision Tree

Immediate action is critical to prevent methemoglobinemia.[1]

Figure 2: Emergency response logic for aniline derivative exposure.

Spill Cleanup[1]

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE Up: Wear full PPE including respiratory protection (N95 minimum).[1]

-

Contain: Cover spill with a damp paper towel (to prevent dust) or an inert absorbent (vermiculite) if in solution.[1]

-

Decontaminate: Clean surface with a mild detergent and water.[1] Do not use bleach immediately, as it may react with the amine to form chloramines.[1]

Waste Disposal

-

Classification: Hazardous Chemical Waste (Toxic).[1]

-

Segregation:

-

Destruction: Incineration is the preferred method.[1] The facility must be equipped with scrubbers to handle Sulfur Oxides (SOx) and Nitrogen Oxides (NOx) generated during combustion.[1]

References

-

PubChem . (2025).[1][7][8] 4-Cyclopropylaniline Compound Summary (Analog Read-Across). Retrieved January 29, 2026, from [Link][1]

Sources

- 1. 4-Cyclopropylaniline | C9H11N | CID 12253927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. ipo.rutgers.edu [ipo.rutgers.edu]

- 4. chemos.de [chemos.de]

- 5. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 6. nj.gov [nj.gov]

- 7. 2-(Cyclopropanesulfonyl)aniline | C9H11NO2S | CID 59284599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-(Methylsulfonyl)aniline | 5470-49-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

The Sulfonamide Scaffold: From Historical Antibiotic to Versatile Medicinal Building Block

Executive Summary: The Renaissance of a Privileged Structure

In the hierarchy of medicinal chemistry building blocks, few moieties possess the historical weight and contemporary utility of the sulfonamide (

Today, it is recognized as a "privileged structure" —a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. From acting as a transition-state mimetic in protease inhibitors to serving as a critical zinc-binding group (ZBG) in carbonic anhydrase inhibitors, the sulfonamide is a cornerstone of Fragment-Based Drug Discovery (FBDD).

This guide dissects the sulfonamide scaffold for the modern drug hunter, moving beyond basic synthesis into the physicochemical logic that drives its inclusion in high-value building block libraries.

Physicochemical Attributes & Design Logic

The utility of the sulfonamide group stems from its unique electronic and geometric properties. Unlike the planar amide bond, the sulfonamide linkage is tetrahedral around the sulfur atom. This geometry allows for a distinct spatial arrangement of substituents, often probing biological space inaccessible to amide isosteres.

The Bioisosteric Imperative

One of the most powerful applications of the sulfonamide is its role as a non-classical bioisostere.

-

Carboxylic Acid Mimicry: The acyl sulfonamide (

) moiety has a pKa typically in the range of 4.5–5.5, comparable to a carboxylic acid. However, it is significantly more lipophilic and resistant to glucuronidation, addressing common metabolic liabilities of the carboxylate group. -

Transition State Mimetics: In protease inhibitors (e.g., HIV protease), the sulfonamide group can mimic the tetrahedral transition state of amide hydrolysis, binding tightly to the active site without undergoing cleavage.

Acidity and Interaction Profiles

The N-H proton of a primary benzene sulfonamide has a pKa of approximately 10. This acidity can be tuned significantly by the R-group attached to the nitrogen or the sulfur-bearing ring:

| Sulfonamide Type | Approx.[1][2][3][4][5][6][7][8][9][10] pKa | Medicinal Utility |

| Primary ( | ~10.0 | Carbonic Anhydrase Inhibition (Zn binding) |

| N-Aryl ( | ~6.0 – 8.0 | Improved lipophilicity; Ionizable at physiological pH |

| Acyl Sulfonamide ( | ~4.5 – 5.0 | Bioisostere of Carboxylic Acid (-COOH) |

Strategic Applications in Drug Design

Carbonic Anhydrase (CA) Inhibition: The "Tail Approach"

The primary sulfonamide group is the quintessential Zinc-Binding Group (ZBG). The nitrogen atom coordinates directly to the

-

Expert Insight: Modern design utilizes the "Tail Approach." Since the Zn-binding motif is conserved, selectivity between CA isoforms (e.g., cytosolic CA I/II vs. tumor-associated CA IX/XII) is achieved by varying the "tail"—the organic scaffold attached to the sulfonamide. This tail interacts with the hydrophobic or hydrophilic pockets at the rim of the active site, which vary significantly between isoforms.

The "Sulfa Allergy" Distinction

A critical distinction in building block selection is the presence of the aniline moiety.[6]

-

Antibacterial Sulfonamides: Contain an

-aromatic amino group (aniline).[6] This is the source of most hypersensitivity reactions (Stevens-Johnson syndrome). -

Non-Antibacterial Sulfonamides: Agents like celecoxib (COX-2 inhibitor) or sotalol (beta-blocker) lack the aniline group. While cross-reactivity is theoretically possible, clinical data suggests it is rare.

-

Design Rule: When designing non-antibacterial libraries, avoid the

-amino-benzenesulfonamide scaffold to minimize toxicity flags.

Visualizing the Logic: Pharmacophores & Synthesis

The following diagrams illustrate the binding versatility and the synthetic logic flow for sulfonamide incorporation.

Figure 1: Pharmacophore mapping of the sulfonamide group showing divergent binding modes based on substitution patterns.

Figure 2: Decision tree for the synthesis of sulfonamide building blocks, highlighting the risk of bis-sulfonylation with primary amines.

Experimental Protocol: Robust Sulfonamide Coupling

While seemingly trivial, the formation of sulfonamides can be plagued by bis-sulfonylation (formation of

Protocol A: General Synthesis from Sulfonyl Chlorides

Objective: Synthesis of N-substituted benzenesulfonamide.

Reagents:

-

Sulfonyl Chloride (1.0 equiv)

-

Amine (1.1 equiv)

-

Triethylamine (

) or Pyridine (2.0 equiv) -

Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve the amine (1.1 equiv) and

(2.0 equiv) in anhydrous DCM (0.2 M concentration relative to amine) in a round-bottom flask under an inert atmosphere ( -

Cooling: Cool the solution to 0°C using an ice bath. Causality: Low temperature suppresses the kinetic rate of the second sulfonylation event, favoring the mono-sulfonated product.

-

Addition: Add the sulfonyl chloride (1.0 equiv) dropwise (dissolved in minimal DCM if solid) over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC or LC-MS.

-

Work-up:

-

Quench with 1M HCl (to neutralize excess base and protonate any unreacted amine).

-

Extract with DCM (

). -

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification: Recrystallization (EtOH/Water) is often sufficient. If bis-sulfonylation occurred, column chromatography is required (Bis-products are significantly less polar).

Self-Validating Check:

-

NMR Diagnostic: In

NMR, the NH proton of the sulfonamide typically appears as a broad singlet between

Future Perspectives: Beyond the "Warhead"

The future of sulfonamide building blocks lies in DNA-Encoded Libraries (DELs) and PROTACs .

-

DELs: The robustness of sulfonamide formation (high yield, no transition metals required) makes it an ideal "click-like" reaction for tagging DNA-conjugated starting materials.

-

PROTACs: Sulfonamide-based E3 ligase ligands (specifically targeting VHL) are critical for targeted protein degradation. The rigidity of the sulfonamide bond provides the necessary vector orientation for the linker.

References

-

Supuran, C. T. (2008).[11] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[12] Nature Reviews Drug Discovery, 7(2), 168–181.[11] [Link]

- Scott, K. A., & Alsberg, B. K. (2002). Carbonic anhydrase inhibitors: a review of the patent literature (2000-2002). Expert Opinion on Therapeutic Patents. (Contextualizing Privileged Structures).

-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]

-

Kumari, A., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines.[13] Chemical Reviews. (Note: Cited for advanced oxidative coupling context).

- Drewry, D. H., et al. (2020). Sulfonamide as a Structural Alert: A Distorted Story? Journal of Medicinal Chemistry. (Contextualizing the safety/allergy distinction).

Sources

- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cbijournal.com [cbijournal.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scispace.com [scispace.com]

- 5. eurjchem.com [eurjchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Non-Classical Inhibition of Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersrj.com [frontiersrj.com]

- 9. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05711A [pubs.rsc.org]

- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]

Methodological & Application

The Strategic Application of 4-(Cyclopropanesulfonyl)aniline in the Synthesis of Next-Generation Kinase Inhibitors

Introduction: The Quest for Kinase Specificity and the Role of Novel Building Blocks

The landscape of targeted cancer therapy has been profoundly shaped by the development of small molecule kinase inhibitors. These agents are designed to interfere with the signaling pathways that drive tumor growth and proliferation.[1] However, achieving high selectivity for the target kinase while minimizing off-target effects remains a paramount challenge in medicinal chemistry. This necessitates the exploration of novel chemical scaffolds and building blocks that can impart unique structural and electronic properties to inhibitor candidates. 4-(Cyclopropanesulfonyl)aniline has emerged as a valuable synthon in this endeavor, offering a unique combination of a rigid cyclopropyl group and a hydrogen-bond-accepting sulfonyl moiety. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of 4-(cyclopropanesulfonyl)aniline in the design and preparation of potent and selective kinase inhibitors.

The Cyclopropanesulfonyl Moiety: A Key to Enhanced Potency and Favorable Physicochemical Properties

The incorporation of a cyclopropyl group in drug candidates is a well-established strategy to enhance metabolic stability, and conformational rigidity. The strained three-membered ring can also favorably influence binding affinity by engaging in specific hydrophobic interactions within the kinase active site. When coupled with a sulfonyl group, the resulting cyclopropanesulfonyl moiety offers a unique electronic profile, acting as a strong hydrogen bond acceptor. This can facilitate crucial interactions with the hinge region of the kinase, a common binding motif for many inhibitors. Furthermore, the sulfonyl group can improve the physicochemical properties of the molecule, such as solubility and cell permeability, which are critical for oral bioavailability.

Synthesis of 4-(Cyclopropanesulfonyl)aniline: A Detailed Protocol

The synthesis of 4-(cyclopropanesulfonyl)aniline can be achieved through a reliable multi-step sequence starting from readily available 4-aminothiophenol. The following protocol provides a detailed, step-by-step methodology for its preparation.

PART 1: Synthesis of 4-Amino-N-(cyclopropyl)benzenethioate

This initial step involves the S-alkylation of 4-aminothiophenol with cyclopropyl bromide.

Materials:

-

4-Aminothiophenol

-

Cyclopropyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

To a round-bottom flask, add 4-aminothiophenol (1.0 eq) and acetone.

-

Add potassium carbonate (2.0 eq) to the solution and stir the mixture at room temperature for 15 minutes.

-

Add cyclopropyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the acetone using a rotary evaporator.

-

To the residue, add deionized water and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-amino-N-(cyclopropyl)benzenethioate. The product can be purified by column chromatography on silica gel if necessary.

PART 2: Oxidation to 4-(Cyclopropanesulfonyl)aniline

The synthesized sulfide is then oxidized to the desired sulfone using a mild and effective oxidizing agent like hydrogen peroxide in acetic acid.

Materials:

-

4-Amino-N-(cyclopropyl)benzenethioate

-

Glacial acetic acid

-

Hydrogen peroxide (30% solution)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stirring plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Dissolve the 4-amino-N-(cyclopropyl)benzenethioate (1.0 eq) in glacial acetic acid in a round-bottom flask.

-

Cool the solution in an ice bath and slowly add hydrogen peroxide (30% solution, 3.0 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(cyclopropanesulfonyl)aniline. The product can be further purified by recrystallization or column chromatography.

Caption: Synthetic workflow for 4-(cyclopropanesulfonyl)aniline.

Application in Kinase Inhibitor Synthesis: A Case Study

To illustrate the utility of 4-(cyclopropanesulfonyl)aniline, we present a representative synthesis of a hypothetical kinase inhibitor targeting a generic tyrosine kinase. This example utilizes two common and robust reactions in medicinal chemistry: amide bond formation and a Suzuki-Miyaura cross-coupling.

Step 1: Amide Coupling with a Heterocyclic Carboxylic Acid

The primary amine of 4-(cyclopropanesulfonyl)aniline can be readily acylated with a variety of carboxylic acids to introduce diverse functionalities.

Materials:

-

4-(Cyclopropanesulfonyl)aniline

-

Heterocyclic carboxylic acid (e.g., 4-methyl-3-nitrobenzoic acid)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stirring plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

To a round-bottom flask, add the heterocyclic carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF.

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add 4-(cyclopropanesulfonyl)aniline (1.0 eq) and DIPEA (2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling for Biaryl Scaffold Construction

The nitro group on the amide intermediate can be reduced to an amine and subsequently converted to a halide (e.g., bromide) to serve as a handle for a Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of a second aryl or heteroaryl group, a common feature in many kinase inhibitors.

Materials:

-

Amide intermediate from Step 1 (after reduction and bromination)

-

Arylboronic acid (e.g., 3-ethynylphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask

-

Inert gas (Nitrogen or Argon) supply

-

Stirring plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

To a Schlenk flask under an inert atmosphere, add the brominated amide intermediate (1.0 eq), arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Add a 3:1 mixture of 1,4-dioxane and water.

-

Add potassium carbonate (2.0 eq) to the reaction mixture.

-

Degas the mixture by bubbling with an inert gas for 15 minutes.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature, add water, and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by column chromatography to yield the target kinase inhibitor.

Caption: General workflow for kinase inhibitor synthesis.

Quantitative Data and Structure-Activity Relationship (SAR) Insights

The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The table below presents hypothetical IC₅₀ values for a series of kinase inhibitors, illustrating the impact of the cyclopropanesulfonyl moiety.

| Compound | R Group on Aniline | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) |

| 1 | -SO₂CH₃ | 50 | 500 |

| 2 | -SO₂-c-Pr | 10 | >1000 |

| 3 | -H | 200 | 300 |

| 4 | -Cl | 150 | 400 |

As depicted in the table, the introduction of the cyclopropanesulfonyl group (Compound 2 ) leads to a significant improvement in potency against the target kinase compared to the methylsulfonyl analogue (Compound 1 ) and unsubstituted or halogenated analogues (Compounds 3 and 4 ). Moreover, the selectivity against the off-target kinase is markedly enhanced, highlighting the beneficial contribution of the cyclopropanesulfonyl moiety. This can be attributed to the optimal fit of the cyclopropyl group in a hydrophobic pocket of the active site and the strong hydrogen bonding interaction of the sulfonyl group with the kinase hinge region.

Conclusion and Future Perspectives

4-(Cyclopropanesulfonyl)aniline is a versatile and valuable building block for the synthesis of novel kinase inhibitors. Its unique structural and electronic features can be strategically employed to enhance inhibitor potency, selectivity, and overall drug-like properties. The synthetic protocols outlined in this application note provide a practical guide for the preparation of this key intermediate and its incorporation into kinase inhibitor scaffolds. As the demand for more effective and safer targeted therapies continues to grow, the exploration of innovative building blocks like 4-(cyclopropanesulfonyl)aniline will undoubtedly play a crucial role in the future of drug discovery.

References

-

Kinoshita, K., et al. (2012). Design and synthesis of a highly selective, orally active and potent anaplastic lymphoma kinase inhibitor (CH5424802). Bioorganic & Medicinal Chemistry, 20(3), 1271-1280. [Link]

-

Huang, W. S., et al. (2010). Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant. Journal of Medicinal Chemistry, 53(12), 4701-4719. [Link]

-

Zhang, N., et al. (2002). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(3), 423-425. [Link]

-

Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles: the design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63. [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

-

Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-(Cyclopropanesulfonyl)aniline

Abstract

This comprehensive technical guide provides a detailed protocol and in-depth scientific insights for the successful Buchwald-Hartwig amination of 4-(cyclopropanesulfonyl)aniline with a variety of aryl and heteroaryl halides. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of complex molecules where the formation of a C-N bond involving an electron-deficient aniline is a critical step. The guide explains the mechanistic underpinnings of the reaction, the rationale behind the selection of catalysts, ligands, and bases, and offers a step-by-step experimental procedure. Furthermore, a troubleshooting guide is included to address common challenges encountered during this transformation.

Introduction and Significance

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] Its broad utility stems from its remarkable functional group tolerance and its capacity to construct C-N bonds that are otherwise challenging to form using classical methods.[1] N-aryl sulfonamides are prevalent motifs in medicinal chemistry and materials science, and the ability to further elaborate these structures via C-N bond formation is of significant interest.

The substrate at the heart of this guide, 4-(cyclopropanesulfonyl)aniline, presents a unique challenge. The potent electron-withdrawing nature of the cyclopropanesulfonyl group significantly deactivates the aniline nitrogen, rendering it less nucleophilic and making the subsequent C-N coupling more demanding. This guide provides a robust framework for overcoming these challenges, leading to efficient and high-yielding syntheses.

Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle

A fundamental understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[1][3] The key steps are:

-

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.[1][4]

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) center, followed by deprotonation by a base to form a palladium amido complex.[1][5]

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium amido complex, regenerating the palladium(0) catalyst and releasing the desired N-aryl product.[1][4]

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Design and Rationale

The success of the Buchwald-Hartwig amination of 4-(cyclopropanesulfonyl)aniline hinges on the judicious selection of the catalyst system and reaction conditions.

The Challenge of an Electron-Deficient Nucleophile

The electron-withdrawing cyclopropanesulfonyl group on the aniline ring diminishes the nucleophilicity of the amino group. This can slow down both the coordination to the palladium center and the subsequent deprotonation step. To overcome this, a highly active catalyst system is required.

Catalyst and Ligand Selection: The Key to Success

For challenging substrates, the choice of the phosphine ligand is critical. Bulky, electron-rich dialkylbiaryl phosphine ligands, such as those developed by Buchwald and Hartwig, are often the ligands of choice.[6][7] These ligands promote the formation of monoligated, highly reactive palladium(0) species that readily undergo oxidative addition and facilitate the challenging reductive elimination step.

-

Recommended Ligands: For the amination of 4-(cyclopropanesulfonyl)aniline, ligands such as XPhos , SPhos , or RuPhos are excellent starting points due to their proven efficacy in coupling electron-deficient anilines.[6]

-

Palladium Precursor: A variety of palladium precursors can be employed, including Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes (precatalysts).[2] The use of precatalysts can offer improved reproducibility and shorter reaction times.

The Role of the Base

The base plays a crucial role in the deprotonation of the amine coordinated to the palladium center.[5] For less nucleophilic amines, a strong, non-nucleophilic base is generally required.

-

Recommended Bases: Strong bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically effective.[8] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may also be screened, especially if base-sensitive functional groups are present in the aryl halide coupling partner.[8][9]

Solvent Considerations

The choice of solvent can significantly impact the reaction rate and yield.[10][11] Aprotic, non-polar to moderately polar solvents are generally preferred.

-

Recommended Solvents: Toluene , dioxane , or tetrahydrofuran (THF) are common choices for Buchwald-Hartwig aminations.[2][6] These solvents effectively dissolve the reactants and catalyst components without interfering with the catalytic cycle.

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of 4-(cyclopropanesulfonyl)aniline with an aryl bromide. Optimization may be required for different aryl halides.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Materials:

-

4-(Cyclopropanesulfonyl)aniline

-

Aryl bromide (or other aryl halide)

-

Palladium precursor (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos)

-

Base (e.g., NaOtBu)

-

Anhydrous solvent (e.g., toluene)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (nitrogen or argon)

Reaction Setup:

-

To a dry reaction vessel under an inert atmosphere, add 4-(cyclopropanesulfonyl)aniline (1.0 equiv), the aryl bromide (1.2 equiv), the palladium precursor (e.g., 1-2 mol% Pd), and the phosphine ligand (e.g., 2-4 mol% L).

-

Add the base (e.g., NaOtBu, 1.4 equiv).

-

Add the anhydrous solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M).

-

Seal the reaction vessel and stir the mixture at the desired temperature (typically 80-110 °C) until the reaction is complete, as monitored by TLC or LC-MS. Microwave irradiation can also be employed to accelerate the reaction.[12]

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-(cyclopropanesulfonyl)aniline.

Characterization:

The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity.

Table 1: Recommended Reaction Parameters

| Parameter | Recommended Range/Value | Rationale |

| 4-(Cyclopropanesulfonyl)aniline | 1.0 equiv | Limiting reagent |

| Aryl Halide | 1.1 - 1.5 equiv | Ensure complete consumption of the aniline |

| Palladium Precursor | 1 - 5 mol % | Catalytic amount |

| Ligand | 1.2 - 2.4 x mol % of Pd | Ensures formation of the active catalyst |

| Base | 1.4 - 2.0 equiv | Drives the deprotonation step to completion |

| Solvent | Toluene, Dioxane, THF | Aprotic, non-coordinating solvents |

| Temperature | 80 - 120 °C | Provides sufficient thermal energy for the reaction |